十八烷酸,12-羟基-,与α-羟基-ω-羟基聚(氧-1,2-乙二基)的聚合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polymeric materials synthesized from fatty acids and ethylene oxide derivatives, like "Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)," represent a class of substances with significant interest in materials science. These compounds are designed for their unique properties, such as biodegradability, compatibility with food products, and utility in various industrial applications.

Synthesis Analysis

Polymeric materials are synthesized through reactions involving fatty acids and ethylene oxide derivatives, often using catalytic or reactive processes to create long-chain polymers with specific functional properties. The synthesis process is tailored to achieve desired molecular weights, structural configurations, and functional groups that impart the polymers with their characteristic properties (Seno, Fukui, & Sato, 2001).

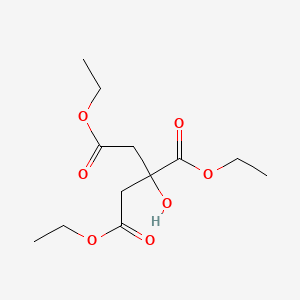

Molecular Structure Analysis

The molecular structure of these polymers is characterized by the presence of long hydrocarbon chains, with hydroxy and ether groups providing hydrophilicity and enabling further functionalization. The structure influences the material's physical and chemical properties, including melting temperature, solubility, and reactivity with other compounds.

Chemical Reactions and Properties

Chemical reactions involving these polymers typically include esterification, cross-linking, and hydrolysis, leading to materials with diverse applications. The chemical properties, such as reactivity towards acids, bases, and other reactive agents, are crucial for their use in specific applications, including biodegradable materials and food contact substances (Liu et al., 2011).

Physical Properties Analysis

Physical properties such as crystallinity, thermal stability, and mechanical strength are key factors determining the suitability of these polymers for various applications. Studies on similar compounds highlight the importance of molecular weight, polymerization conditions, and the presence of functional groups in defining these properties (Cammas, Nagasaki, & Kataoka, 1995).

科学研究应用

食品接触材料中的用途

该化合物已被评估用于食品接触材料 {svg_1}. 它用作疏水性塑料(主要是聚乙烯和聚丙烯)中的聚合物抗静电添加剂,最大使用量高达20% w/w {svg_2}.

疏水性塑料中的用途

如上所述,该化合物用作疏水性塑料中的聚合物抗静电添加剂 {svg_3}. 这有助于减少这些材料表面上的静电积聚,这在各种应用中可能是有益的。

用于溶解地塞米松

该化合物已被用于溶解地塞米松 (DEX) 以腹腔注射小鼠 {svg_4}. 这可能是某些药物递送的更广泛应用的一部分。

用于罗氟司特制剂

它已被用于制备罗氟司特以治疗兔子和豚鼠 {svg_5}. 这表明在兽医学中可能存在应用。

用于研究过度咳嗽反应

该化合物已被用于研究臭氧诱导的过度咳嗽反应的机制和药理学敏感性 {svg_6}. 这可能是呼吸道疾病和治疗研究的一部分。

用于农业商品和饮用水

所有原始和加工的农业商品和饮用水中都可能接触到该化合物 {svg_7}. 这表明它可能与农业或水处理有关的应用。

作用机制

Target of Action

The primary target of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Kolliphor HS 15, is to act as a pharmaceutical excipient . It is used in the formulation of various pharmaceutical products, particularly those that require the solubilization of hydrophobic active ingredients .

Mode of Action

This compound functions as a solubilizer and emulsifier . It enhances the solubility of hydrophobic substances, such as fat-soluble vitamins and active pharmaceutical ingredients . This is achieved by forming micelles around the hydrophobic substance, thereby increasing its solubility in aqueous solutions .

Biochemical Pathways

It is known that the compound’s solubilizing properties can enhance the bioavailability of hydrophobic drugs, thereby potentially affecting their pharmacokinetics and pharmacodynamics .

Pharmacokinetics

The pharmacokinetic properties of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) are largely dependent on the drug it is formulated with. As an excipient, it can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hydrophobic drugs . For instance, it has been shown to increase the water solubility of Nimodipine, a drug used to treat high blood pressure and cerebral vasospasm .

Result of Action

The primary result of the action of this compound is the increased solubility and bioavailability of hydrophobic drugs . This can lead to improved therapeutic efficacy and potentially reduced side effects, as lower doses of the drug may be required for therapeutic effect .

Action Environment

The action of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubilization capacity of the compound . Furthermore, the presence of other substances in the formulation can also impact its effectiveness as a solubilizer .

安全和危害

生化分析

Biochemical Properties

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a solubilizer and emulsifier, facilitating the dispersion of hydrophobic compounds in aqueous solutions. This compound interacts with enzymes such as lipases and esterases, which can hydrolyze the ester bonds within the polymer, leading to its degradation. Additionally, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .

Cellular Effects

The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in cell culture media can enhance the uptake of hydrophobic drugs by cells, thereby increasing their therapeutic efficacy. Moreover, it can affect the expression of genes involved in lipid metabolism and transport, leading to alterations in cellular lipid profiles .

Molecular Mechanism

At the molecular level, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins and enzymes, altering their conformation and activity. This binding can either inhibit or activate enzymatic functions, depending on the specific enzyme and the context of the interaction. Additionally, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that its presence can lead to sustained changes in cellular function, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) vary with different dosages in animal models. At low doses, it can enhance the bioavailability of co-administered drugs without causing significant toxicity. At high doses, it may induce adverse effects such as gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is involved in several metabolic pathways. It is primarily metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing the constituent fatty acids and polyethylene glycol. These metabolites can then enter various metabolic pathways, such as beta-oxidation for fatty acids and glycolysis for polyethylene glycol .

Transport and Distribution

Within cells and tissues, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is transported and distributed through interactions with transport proteins and lipid membranes. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of other solubilizing agents. Once inside the cell, it can localize to various organelles, including the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments through post-translational modifications or by forming complexes with other biomolecules. For example, it may localize to lipid droplets in adipocytes or to the plasma membrane in epithelial cells, where it can modulate membrane dynamics and signaling .

属性

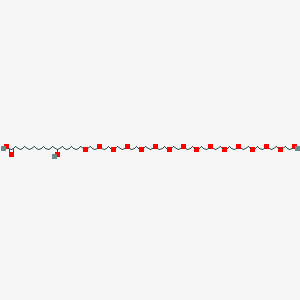

| { "Design of the Synthesis Pathway": "The synthesis pathway for Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) involves the polymerization of alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) with 12-hydroxyoctadecanoic acid.", "Starting Materials": [ "Alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)", "12-hydroxyoctadecanoic acid" ], "Reaction": [ "The alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is first activated with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "12-hydroxyoctadecanoic acid is then added to the activated alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) and the reaction mixture is stirred at room temperature for several hours.", "The resulting polymer is then purified by precipitation in a non-solvent such as diethyl ether or by dialysis against water.", "The final product is Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)." ] } | |

CAS 编号 |

70142-34-6 |

分子式 |

C46H92O19 |

分子量 |

949.2 g/mol |

IUPAC 名称 |

11-hydroxy-16-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexadecanoic acid |

InChI |

InChI=1S/C46H92O19/c47-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-40-64-42-44-65-43-41-63-39-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-10-6-8-12-45(48)11-7-4-2-1-3-5-9-13-46(49)50/h45,47-48H,1-44H2,(H,49,50) |

SMILES |

C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |

规范 SMILES |

C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |

同义词 |

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl); POLYETHYLENEGLYCOL-30DIPOLYHYDROXYSTEARATE; 12-HYDROXYSTEARICACID-POLYETHYLENEGLYCOLCOPOLYMER; SOLUTOL(R); 12-Hydroxystearinsure, ethoxyliert 16,6 EO (mit |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。